Cas no 1273674-66-0 (tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate)

Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, commonly employed in peptide synthesis and organic transformations. The presence of the Boc group enhances stability, facilitating handling and purification under standard laboratory conditions. The 3,5-dimethoxyphenyl moiety introduces aromaticity and potential for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. Its well-defined structure and compatibility with a range of coupling reagents underscore its utility in constructing complex molecular architectures. The compound is particularly valued for its role in protecting amine functionalities while enabling selective deprotection under mild acidic conditions.
tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate structure
1273674-66-0 structure
Product name:tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate
CAS No:1273674-66-0
MF:C15H24N2O4
MW:296.362064361572
CID:6057560
PubChem ID:165827753

tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate
    • EN300-1881474
    • tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
    • 1273674-66-0
    • Inchi: 1S/C15H24N2O4/c1-15(2,3)21-14(18)17-9-13(16)10-6-11(19-4)8-12(7-10)20-5/h6-8,13H,9,16H2,1-5H3,(H,17,18)
    • InChI Key: BSSVBKNMQJPSLX-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=C(C=C(C=1)OC)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 296.17360725g/mol
  • Monoisotopic Mass: 296.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.8Ų

tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881474-10g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
10g
$3007.0 2023-09-18
Enamine
EN300-1881474-0.1g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1881474-5.0g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
5g
$3105.0 2023-06-01
Enamine
EN300-1881474-2.5g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
2.5g
$1370.0 2023-09-18
Enamine
EN300-1881474-5g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
5g
$2028.0 2023-09-18
Enamine
EN300-1881474-1g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
1g
$699.0 2023-09-18
Enamine
EN300-1881474-10.0g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
10g
$4606.0 2023-06-01
Enamine
EN300-1881474-0.5g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1881474-0.25g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1881474-1.0g
tert-butyl N-[2-amino-2-(3,5-dimethoxyphenyl)ethyl]carbamate
1273674-66-0
1g
$1070.0 2023-06-01

Additional information on tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate

Introduction to Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate (CAS No. 1273674-66-0)

Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1273674-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl group and the presence of an amino-substituted ethyl chain linked to a 3,5-dimethoxyphenyl moiety, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery.

The 3,5-dimethoxyphenyl group is a key pharmacophore in this compound, offering potential interactions with biological targets such as enzymes and receptors. This moiety is known for its ability to modulate various metabolic pathways, making it a valuable component in the development of novel therapeutic agents. The tert-butyl group, on the other hand, serves as a protective group in organic synthesis and can influence the solubility and stability of the compound. Together, these structural elements contribute to the compound's overall pharmacological profile.

In recent years, there has been growing interest in carbamate derivatives due to their broad spectrum of biological activities. Carbamates have been investigated for their potential roles in treating neurological disorders, inflammatory diseases, and cancer. The specific arrangement of atoms in Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate suggests that it may exhibit inhibitory effects on certain enzymes or receptors involved in these conditions. For instance, studies have shown that carbamate compounds can interact with acetylcholinesterase, an enzyme implicated in Alzheimer's disease, thereby potentially slowing down the progression of this neurodegenerative disorder.

Moreover, the 3,5-dimethoxyphenyl group in this compound resembles structures found in several natural products known for their therapeutic properties. This similarity has prompted researchers to explore its potential as a scaffold for drug development. The dimethoxy substitution pattern enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach target sites within the body. Such characteristics are crucial for designing effective pharmaceuticals.

The synthesis of Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the carbamate functional group is typically achieved through reactions involving carboxylic acids or their derivatives with ammonia or amines. The presence of the tert-butyl group necessitates careful handling during synthesis to prevent unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the aromatic ring efficiently.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies can predict how Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate interacts with biological targets at the atomic level. These insights can guide medicinal chemists in optimizing the molecule's structure for improved efficacy and reduced toxicity. Additionally, virtual screening techniques allow researchers to identify potential binding sites on target proteins or enzymes, facilitating the design of more targeted therapies.

The pharmacokinetic properties of Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate are another area of interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine if the compound has the potential to become a viable drug candidate. Studies have shown that carbamate derivatives often exhibit moderate solubility in both water and organic solvents, which can influence their bioavailability and distribution within the body.

In conclusion,Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate (CAS No. 1273674-66-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further investigation into treating various diseases. As research continues to uncover new applications for carbamate derivatives,Tert-butyl N-2-amino-2-(3,5-dimethoxyphenyl)ethylcarbamate may play a crucial role in developing innovative therapeutic strategies.

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